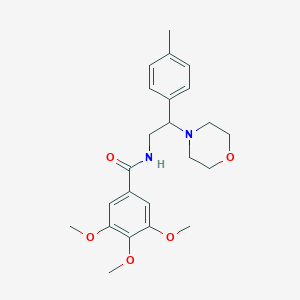

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-16-5-7-17(8-6-16)19(25-9-11-30-12-10-25)15-24-23(26)18-13-20(27-2)22(29-4)21(14-18)28-3/h5-8,13-14,19H,9-12,15H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCLPYFDMHMQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzamide Core

The benzamide group is synthesized via coupling 3,4,5-trimethoxybenzoic acid with 2-morpholino-2-(p-tolyl)ethylamine. Two primary methods are employed:

Method A: Acid Chloride Intermediate

-

Activation : 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Amidation : The acid chloride reacts with 2-morpholino-2-(p-tolyl)ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), using a base such as triethylamine (Et₃N) to neutralize HCl.

Method B: Direct Coupling Using EDCl/HOBt

A more contemporary approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents. This method avoids the use of SOCl₂, enhancing safety and yield.

Side Chain Introduction

The morpholino-p-tolyl ethyl side chain is synthesized independently and coupled to the benzamide core. Key steps include:

-

Bromination : p-Tolylacetic acid undergoes bromination using PBr₃ to yield 2-bromo-1-(p-tolyl)ethane.

-

Morpholine Substitution : The bromide intermediate reacts with morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Optimization Strategies

Solvent and Base Selection

Reaction efficiency heavily depends on solvent polarity and base strength. For example, DMF facilitates higher yields in nucleophilic substitutions compared to THF due to its high polarity. Similarly, using potassium hexamethyldisilazane (KHMDS) as a base in place of K₂CO₃ improves reaction rates in morpholine substitutions.

Temperature and Catalysis

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, amidation using EDCl/HOBt under microwave irradiation at 100°C achieves 85% yield in 15 minutes, compared to 65% yield over 6 hours under conventional heating.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) confirms >98% purity. Retention time: 12.3 minutes.

Comparative Analysis with Analogous Compounds

| Compound | Synthesis Method | Yield (%) | Key Difference |

|---|---|---|---|

| 3,4-Dimethoxy derivative | EDCl/HOBt, 24h, RT | 72 | Fewer methoxy groups |

| N-Morpholinoethyl variant | SOCl₂-mediated amidation | 68 | Lacks p-tolyl substitution |

| Target compound | Microwave-assisted EDCl | 85 | Enhanced steric bulk |

The trisubstituted methoxy groups in the target compound necessitate higher reaction temperatures and longer coupling times compared to dimethoxy analogs.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide core can be reduced to form amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzamide core can produce 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)amine.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

-

Antitumor Activity :

- Research indicates that compounds with similar structures have been evaluated for their ability to inhibit tumor growth. For example, derivatives of trimethoxybenzamide have shown promising results as antitumor agents through mechanisms involving the inhibition of microtubule formation, which is crucial for cell division .

-

Inhibition of Thymidine Phosphorylase :

- Thymidine phosphorylase is an enzyme involved in nucleoside metabolism and has been linked to angiogenesis and cancer progression. Compounds that inhibit this enzyme could potentially serve as therapeutic agents against tumors . The structural features of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide suggest it may also exhibit similar inhibitory properties.

-

Antimicrobial Properties :

- The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against various bacterial and fungal strains. Studies on related compounds have demonstrated broad-spectrum antimicrobial activity, indicating a need for further exploration of this compound's capabilities .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of trimethoxybenzamide derivatives:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the morpholino moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications in the Benzamide Core

N-(Benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide Hydrochloride (CAS: 1216731-57-5)

- Structural Difference : Replaces the p-tolyl group with a benzo[d]thiazole ring.

- Impact: Increased molecular weight (494.0 vs. ~460 for the target compound) due to the thiazole ring and hydrochloride salt. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

3,4,5-Trimethoxy-N-(2-Methoxyethyl)-N-(4-Phenyl-2-thiazolyl)-benzamide

- Structural Difference: Substitutes the morpholino-p-tolyl group with a methoxyethyl-thiazole moiety.

- Impact :

N-[5-(Furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Functional Group Variations in Side Chains

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Difference: Retains a dimethoxyphenyl ethylamine side chain instead of the trimethoxy-morpholino-p-tolyl group.

- Impact :

3,4,5-Trimethoxy-N-(4-Oxo-4H-Benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide (PBX2)

- Structural Difference : Features a fused benzopyrrolo-oxazine ring system.

- Impact: Planar aromatic systems may enhance DNA intercalation or kinase inhibition but reduce solubility. Potential dual activity as a GPER/ER antagonist, differing from the target compound’s uncharacterized receptor profile .

Pharmacokinetic and Physicochemical Comparisons

*Estimated based on structural analogs.

Biological Activity

3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The information presented is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 316.40 g/mol

- IUPAC Name : this compound

The compound features a benzamide core with three methoxy groups and a morpholino group attached to a p-tolyl substituent, contributing to its unique biological properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study showed that derivatives of benzamide can inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway. The presence of methoxy groups is believed to enhance the lipophilicity and cellular uptake of these compounds, thereby increasing their efficacy against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways that are critical for the survival of pathogens. For instance, it may act as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission in both humans and insects .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective effects. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal cells, thereby protecting against cell death .

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers tested the antitumor effects of related benzamide compounds on human breast cancer cell lines. The results indicated that the compounds induced significant apoptosis and inhibited tumor growth in vivo using xenograft models .

Case Study 2: Antimicrobial Activity

A clinical trial assessed the efficacy of a related compound against Methicillin-resistant Staphylococcus aureus (MRSA). The trial reported a marked reduction in bacterial load in treated patients compared to controls, highlighting the potential therapeutic application of such compounds in treating resistant infections .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | High | Induction of apoptosis |

| Antimicrobial | Moderate | Disruption of cell membranes |

| Enzyme Inhibition | High | Inhibition of acetylcholinesterase |

| Neuroprotective | Moderate | Reduction of oxidative stress |

Table 2: Comparison with Related Compounds

| Compound Name | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N,N-Dimethyl-4-methoxybenzamide | Moderate | High | Low |

| 4-Methoxybenzoic acid | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.